N-(4-fluorophenyl)-4-(2-oxolanylmethylsulfamoyl)benzamide
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Overview
Description
N-(4-fluorophenyl)-4-(2-oxolanylmethylsulfamoyl)benzamide is a member of benzamides.
Scientific Research Applications
Crystallography and Material Science
- N-(4-fluorophenyl)-4-(2-oxolanylmethylsulfamoyl)benzamide, a prochiral molecule, demonstrates dimorphic behavior in noncentric space groups, contributing to studies in morphology, crystal structure analysis, and second harmonic generation. This reveals its potential in the field of crystallography and material science (Chopra & Row, 2005).
Pharmacology and Drug Design
- The compound has been studied for its inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentrations. This suggests its potential application in pharmacology and drug design (Supuran et al., 2013).
Neurology and Imaging
- In neurology, a related fluorophenyl benzamide compound was used with PET imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients, indicating its application in brain imaging and neurological research (Kepe et al., 2006).
Synthetic Chemistry
- The compound's derivatives have been synthesized and characterized, showing potential applications in synthetic chemistry, particularly in the creation of novel heterocyclic derivatives (Pancrazzi et al., 2017).
Antimicrobial Research
- Thiourea derivatives of related compounds have shown significant antimicrobial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential in antimicrobial research (Limban et al., 2011).
properties
Molecular Formula |
C18H19FN2O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H19FN2O4S/c19-14-5-7-15(8-6-14)21-18(22)13-3-9-17(10-4-13)26(23,24)20-12-16-2-1-11-25-16/h3-10,16,20H,1-2,11-12H2,(H,21,22) |
InChI Key |
NXRCPBCWHVVKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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